6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole

PDE4 inhibitors Medicinal chemistry Cross-coupling

6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole (CAS 1783357-86-7) is a fully substituted aromatic heterocycle belonging to the 1,3-benzodioxole class, characterized by the presence of three distinct halogen atoms (bromine, chlorine, and fluorine) on its fused benzene-dioxole core. With a molecular formula of C₇H₃BrClFO₂ and a molecular weight of 253.45 g/mol , this compound serves as a versatile synthetic intermediate.

Molecular Formula C7H3BrClFO2
Molecular Weight 253.45
CAS No. 1783357-86-7
Cat. No. B2752123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole
CAS1783357-86-7
Molecular FormulaC7H3BrClFO2
Molecular Weight253.45
Structural Identifiers
SMILESC1OC2=CC(=C(C(=C2O1)Cl)F)Br
InChIInChI=1S/C7H3BrClFO2/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1H,2H2
InChIKeyZCGSLXUPVVIANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole (CAS 1783357-86-7): A Tri-Halogenated Benzodioxole Building Block for PDE4-Focused Medicinal Chemistry


6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole (CAS 1783357-86-7) is a fully substituted aromatic heterocycle belonging to the 1,3-benzodioxole class, characterized by the presence of three distinct halogen atoms (bromine, chlorine, and fluorine) on its fused benzene-dioxole core [1]. With a molecular formula of C₇H₃BrClFO₂ and a molecular weight of 253.45 g/mol , this compound serves as a versatile synthetic intermediate. Its primary documented utility lies within patented methodologies for preparing 1,3-benzodioxole heterocyclic compounds that function as phosphodiesterase 4 (PDE4) inhibitors, a class of therapeutic candidates under investigation for inflammatory diseases [2].

Why 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole Cannot Be Replaced by Mono- or Di-Halogenated 1,3-Benzodioxole Analogs


In the context of patented PDE4 inhibitor synthesis, generic substitution of 6-bromo-4-chloro-5-fluoro-1,3-benzodioxole with seemingly related analogs such as 4-bromo-6-chloro-1,3-benzodioxole (CAS 72736-56-2) or 5-bromo-6-chloro-1,3-benzodioxole (CAS 233770-05-3) will result in synthetic failure [1]. The target compound is distinguished by its unique tri-halogenation pattern (Br, Cl, F simultaneously), whereas the closest commercial analogs possess only bromine and chlorine. The critical differentiation lies in the chemical functionality required for subsequent cross-coupling reactions; the target compound possesses a bromine atom for Pd-catalyzed coupling, a chlorine atom for alternative reactivity or metabolic modulation, and a fluorine atom for conformational and electronic tuning. Replacing this specific scaffold with an analog lacking any one of these halogens would fundamentally alter the synthetic route and preclude access to the protected PDE4 inhibitor structures defined in the patent literature [2].

Quantitative Differentiation of 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole (CAS 1783357-86-7) from Structural Analogs


Unique Halogen Substitution Pattern Required for Patent-Specific PDE4 Inhibitor Synthesis

In the patented methods for preparing PDE4-inhibiting 1,3-benzodioxole heterocyclic compounds, the defined intermediate requires a halogen substitution pattern where the aromatic core must be functionalized with three distinct halogens: a bromine atom for cross-coupling, and at least one additional halogen (chlorine or fluorine) to meet the structural requirements of the final drug candidates [1]. The closest commercially available analog, 4-bromo-6-chloro-1,3-benzodioxole (CAS 72736-56-2), lacks the critical fluorine atom, making it an unsuitable replacement as it would fail to yield the patented fluorinated PDE4 inhibitor core.

PDE4 inhibitors Medicinal chemistry Cross-coupling

Distinct Molecular Weight and Stoichiometry Differentiates Target from Di-Halogenated Analogs

The molecular weight of the target compound is quantitatively distinct from its closest di-halogenated analogs due to the replacement of a hydrogen atom with a fluorine atom [1]. This difference is critical for reaction stoichiometry calculations and analytical verification.

Analytical chemistry Quality control Inventory management

Unique InChIKey and SMILES String Establishes Unambiguous Chemical Identity

The InChIKey (ZCGSLXUPVVIANP-UHFFFAOYSA-N) and SMILES string (Fc1c(Br)cc2c(c1Cl)OCO2) provide a digital fingerprint that is unique to 6-bromo-4-chloro-5-fluoro-1,3-benzodioxole and distinct from all other benzodioxole derivatives [1].

Cheminformatics Database registration Customs compliance

Optimal Procurement and Research Applications for 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole


Synthesis of Patent-Protected PDE4 Inhibitor Intermediates

This compound is explicitly defined as a key intermediate in the synthesis of 1,3-benzodioxole heterocyclic compounds that function as PDE4 inhibitors [1]. Procurement is essential for replicating or scaling up the synthetic routes detailed in patents assigned to UNION therapeutics A/S. Using the non-fluorinated analog will not yield the protected difluoromethoxy-substituted core structures (where R₁ = CHF₂ or CF₃) that are central to the therapeutic activity of these drug candidates [2].

Tri-Halogenated Scaffold for Sequential Chemoselective Transformations

The orthogonal reactivity of the Br, Cl, and F substituents enables a programmed, stepwise functionalization of the benzodioxole core. The bromine atom serves as a primary handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the chlorine and fluorine atoms can be retained for subsequent late-stage diversification or to modulate the electronic and physicochemical properties of the final molecule [3].

Analytical Reference Standard for Complex Halogenated Benzodioxole Libraries

Given its distinct molecular weight (253.45 g/mol) and unique isotopic distribution pattern resulting from the Br/Cl combination, this compound serves as an excellent retention time and mass spectrometry (LC-MS/GC-MS) calibration standard for monitoring synthetic pathways involving polyhalogenated aromatic intermediates [4].

Agrochemical Intermediate Development

Fluorinated 1,3-benzodioxoles have a well-documented history as intermediates for the preparation of plant protection agents [5]. This specific tri-halogenated variant represents a next-generation building block for developing novel herbicides or fungicides with enhanced metabolic stability imparted by the fluorine and chlorine substituents.

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